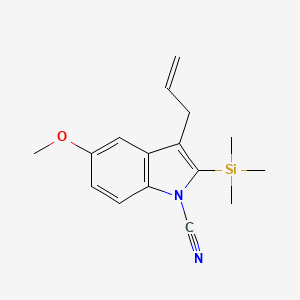
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structural features, including a methoxy group, a prop-2-en-1-yl side chain, a trimethylsilyl group, and a carbonitrile group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the methoxy group, the prop-2-en-1-yl side chain, the trimethylsilyl group, and finally the carbonitrile group. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the carbonitrile group could yield an amine.
Scientific Research Applications
Chemistry
In chemistry, 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural similarity to other bioactive indole derivatives suggests that it may have pharmacological properties worth exploring.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile include other indole derivatives with different substituents, such as:
- 5-Methoxy-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 3-(Prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 5-Methoxy-3-(prop-2-en-1-yl)-1H-indole-1-carbonitrile
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, prop-2-en-1-yl side chain, trimethylsilyl group, and carbonitrile group makes it distinct from other indole derivatives and potentially useful for various applications.
Properties
CAS No. |
474743-86-7 |
|---|---|
Molecular Formula |
C16H20N2OSi |
Molecular Weight |
284.43 g/mol |
IUPAC Name |
5-methoxy-3-prop-2-enyl-2-trimethylsilylindole-1-carbonitrile |
InChI |
InChI=1S/C16H20N2OSi/c1-6-7-13-14-10-12(19-2)8-9-15(14)18(11-17)16(13)20(3,4)5/h6,8-10H,1,7H2,2-5H3 |
InChI Key |
SRKZZYFKGSLGLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=C2CC=C)[Si](C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















